molecular formula C9H13FN2O2S B1373924 2-amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide CAS No. 1179099-15-0

2-amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B1373924
CAS No.: 1179099-15-0
M. Wt: 232.28 g/mol
InChI Key: AEXAOFQPPHXXPR-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the CAS Number: 1179099-15-0 . It has a molecular weight of 232.28 . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13FN2O2S/c1-3-12(2)15(13,14)9-6-7(10)4-5-8(9)11/h4-6H,3,11H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 232.28 . It is typically stored at room temperature and is available in liquid form .

Scientific Research Applications

Applications in Antitumor Research

Sulfonamides, including 2-amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide, have been explored for their potential in antitumor applications. Huang, Lin, and Huang (2001) synthesized sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard to design potent antitumor agents with low toxicity. Their compound exhibited high antitumor activity with a therapeutic index of 47.55, suggesting the efficacy of sulfonamide derivatives in cancer treatment (Huang, Lin, & Huang, 2001).

Carbonic Anhydrase Inhibition and Tumor Association

Ilies et al. (2003) conducted a study focusing on the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives, including sulfonamides. They highlighted the possibility of designing potent and selective inhibitors for carbonic anhydrase IX, which could have applications as antitumor agents (Ilies et al., 2003).

Anticancer and Antimicrobial Agents

Debbabi et al. (2017) investigated novel pyridin-N-ethyl-N-methylbenzenesulfonamides for their anticancer and antimicrobial activities. They discovered compounds that exhibited better activity than the reference drug Doxorubicin and also showed promising anti-bacterial activity against gram-negative bacteria, indicating the broad potential of sulfonamide derivatives in treating various conditions (Debbabi et al., 2017).

Safety and Hazards

For safety information and potential hazards associated with 2-amino-N-ethyl-5-fluoro-N-methylbenzene-1-sulfonamide, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

2-amino-N-ethyl-5-fluoro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O2S/c1-3-12(2)15(13,14)9-6-7(10)4-5-8(9)11/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXAOFQPPHXXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)C1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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